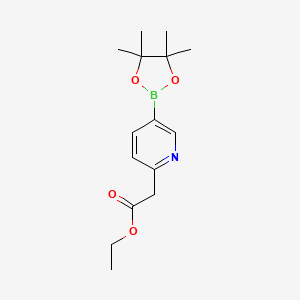

Ethyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylate is a chemical compound with the CAS Number: 1215107-29-1. It has a molecular weight of 240.11 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

While specific synthesis methods for “Ethyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate” were not found, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a similar compound, has been used in various chemical reactions. For instance, it has been used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It has also been used in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Molecular Structure Analysis

The InChI code for Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylate is 1S/C12H21BO4/c1-6-15-10(14)8-7-9(8)13-16-11(2,3)12(4,5)17-13/h8-9H,6-7H2,1-5H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylate is a solid or semi-solid or lump or liquid at normal temperatures .Scientific Research Applications

Synthesis and Chemical Reactivity

Ethyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate might be involved in the synthesis of complex heterocyclic compounds. For example, the reactivity of similar ethyl acetate derivatives has been explored for the preparation of 1,3,4-oxadiazoles and 1,3,4-oxadiazolopyridines, showcasing the potential of such compounds in synthesizing novel organic molecules with significant properties (Elnagdi et al., 1988).

Coordination Polymers and Material Science

Compounds with dioxaborolan moieties have been utilized in the formation of coordination polymers. An example includes the synthesis of tetranuclear Zn(II) and mononuclear Ni(II) based coordination polymers using isomeric compounds as ligands, indicating the role of such compounds in developing materials with potentially unique properties (Hu et al., 2016).

Catalysis and Organic Transformations

The use of ethyl acetate derivatives as intermediates in catalytic processes or organic transformations is another significant application. For instance, the catalytic enantioselective borane reduction of benzyl oximes highlights the utility of related compounds in asymmetric synthesis, potentially including the synthesis or transformation of this compound (Huang et al., 2011).

Photophysical Properties

Research on thieno[2,3-b]pyridine derivatives, synthesized from related ethyl acetate compounds, suggests potential applications in materials science, particularly in light-emitting devices due to their spectral-fluorescent properties. This hints at the possibilities for this compound in photophysical applications (Ershov et al., 2019).

Safety and Hazards

This compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Mechanism of Action

Mode of Action

It’s worth noting that compounds containing a dioxaborolane group are often used in the synthesis of bioactive compounds, suggesting that they may interact with biological targets through covalent or non-covalent interactions .

Biochemical Pathways

Compounds with similar structures have been involved in various biochemical reactions, such as borylation, hydroboration, and coupling with aryl iodides .

Result of Action

The compound’s potential to form covalent or non-covalent interactions with biological targets suggests that it may induce changes at the molecular and cellular levels .

Action Environment

It’s worth noting that the compound’s storage temperature is recommended to be in an inert atmosphere at 2-8°c , suggesting that certain environmental conditions may affect its stability.

properties

IUPAC Name |

ethyl 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BNO4/c1-6-19-13(18)9-12-8-7-11(10-17-12)16-20-14(2,3)15(4,5)21-16/h7-8,10H,6,9H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPXHEUBDTPTZFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)CC(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-hydroxyphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2885306.png)

![N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}morpholine-4-sulfonamide](/img/structure/B2885308.png)

![N,N-dimethyl-3-oxo-2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanamide](/img/structure/B2885311.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzamide](/img/structure/B2885314.png)

![1-({1-[(2E)-3-phenylprop-2-enoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2885315.png)

![(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2885319.png)

![Ethyl 5-[(5-chloro-2-nitrobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2885323.png)